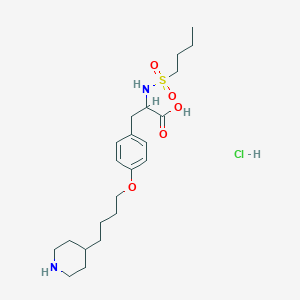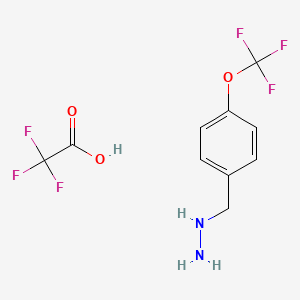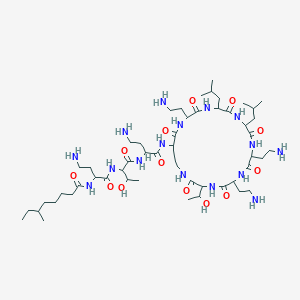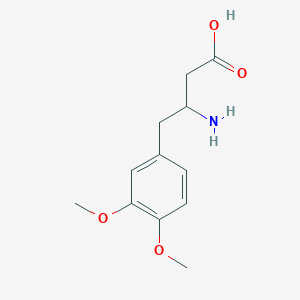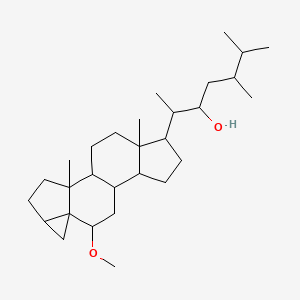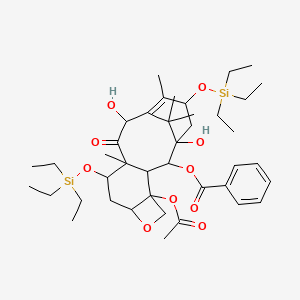
O-(4-bromophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-bromofenil)hidroxilamina es un compuesto orgánico con la fórmula molecular C6H6BrNO. Es un derivado de la hidroxilamina donde el grupo hidroxilo está sustituido por un grupo 4-bromofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
O-(4-bromofenil)hidroxilamina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-bromonitrobenceno con hidroxilamina en condiciones reductoras. La reacción generalmente requiere un agente reductor como polvo de hierro o cloruro de estaño en presencia de ácido clorhídrico. La reacción procede a través de la formación de un compuesto nitroso intermedio, que posteriormente se reduce al derivado de hidroxilamina.
Métodos de producción industrial
La producción industrial de O-(4-bromofenil)hidroxilamina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
O-(4-bromofenil)hidroxilamina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar compuestos nitroso o nitro.
Reducción: Puede reducirse para formar aminas.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en presencia de catalizadores adecuados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como metóxido de sodio o cianuro de potasio se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Produce derivados nitroso o nitro.
Reducción: Produce aminas primarias o secundarias.
Sustitución: Produce varias fenilhidroxilaminas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
O-(4-bromofenil)hidroxilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda bioquímica debido a su capacidad de interactuar con diversas moléculas biológicas.
Medicina: Se exploran sus posibles propiedades terapéuticas, incluido su papel como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual O-(4-bromofenil)hidroxilamina ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en proteínas y otras biomoléculas. Esta interacción puede modular la actividad de las enzimas y alterar las vías celulares, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- O-(4-clorofenil)hidroxilamina
- O-(4-fluorofenil)hidroxilamina
- O-(4-metilfenil)hidroxilamina
Unicidad
O-(4-bromofenil)hidroxilamina es única debido a la presencia del átomo de bromo, que imparte una reactividad química distinta en comparación con sus análogos cloro, flúor y metil. El átomo de bromo puede participar en reacciones de sustitución específicas e influir en las propiedades electrónicas generales del compuesto, lo que lo hace valioso para ciertas aplicaciones sintéticas.
Propiedades
IUPAC Name |
O-(4-bromophenyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMRDUVCXLKHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1ON)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


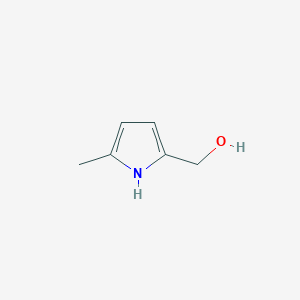
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

